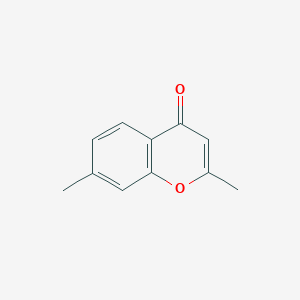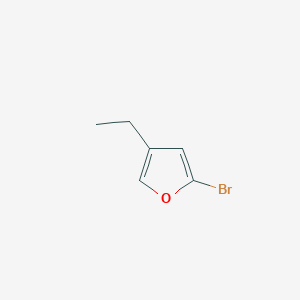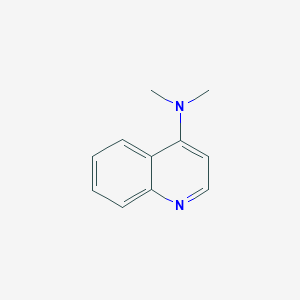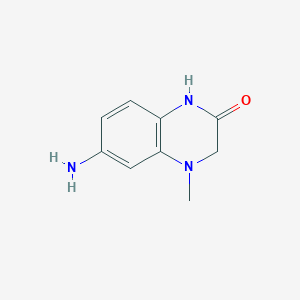
3-Fluoro-5-methyl-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methyl-2-nitrophenol is an aromatic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-2-nitrophenol typically involves multiple steps:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 3-fluoro-5-nitrotoluene.
Hydroxylation: The nitrotoluene derivative is then subjected to hydroxylation, often using a base such as sodium hydroxide, to introduce the hydroxyl group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methyl-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products
Reduction: 3-Amino-5-methyl-2-nitrophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 3-Fluoro-5-nitrobenzoic acid.
Scientific Research Applications
3-Fluoro-5-methyl-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methyl-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-fluoro-5-methyl-2-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)7(9(11)12)6(10)3-4/h2-3,10H,1H3 |
InChI Key |
KMTSWRQDQLLGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)
![2-Chloro-7-methylimidazo[1,2-A]pyridine](/img/structure/B11914209.png)





![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)


